molecular formula C10H8N2OS B188986 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one CAS No. 59961-21-6

1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one

Cat. No. B188986
CAS RN: 59961-21-6
M. Wt: 204.25 g/mol
InChI Key: BFCDYINZMSUEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it a promising candidate for developing new drugs and materials.

Scientific Research Applications

1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various scientific research applications. It has been reported to have anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. Moreover, it has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism of action of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, thereby exerting anti-inflammatory effects. Additionally, it has been reported to enhance the cognitive function of animals by improving their memory and learning abilities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to cells and animals, making it a safe candidate for further studies. Moreover, its unique structure makes it a promising candidate for developing new drugs and materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the research on 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its role in the regulation of immune responses in the body. Moreover, it would be interesting to explore its potential use as a fluorescent probe in biological imaging. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one involves the reaction of 3-mercapto-4H-1,2,4-triazole with 2-bromo-1-(2-hydroxyphenyl)ethanone in the presence of a base. This reaction leads to the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

59961-21-6

Product Name

1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2,5-dihydro-1H-isothiochromeno[4,3-c]pyrazol-3-one

InChI

InChI=1S/C10H8N2OS/c13-10-9-8(11-12-10)7-4-2-1-3-6(7)5-14-9/h1-4H,5H2,(H2,11,12,13)

InChI Key

BFCDYINZMSUEHZ-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C(S1)C(=O)NN3

Canonical SMILES

C1C2=CC=CC=C2C3=C(S1)C(=O)NN3

Other CAS RN

59961-21-6

Origin of Product

United States

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